molecular formula C18H19N3O2 B8398743 4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoic acid

4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoic acid

Cat. No. B8398743
M. Wt: 309.4 g/mol
InChI Key: XFWVGGPWIDWSEX-UHFFFAOYSA-N
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Patent
US08748435B2

Procedure details

To a 500 ml, four-necked flask equipped with an overhead stirrer, a thermocouple and a condenser was charged with 4-((5-amino-3-ethyl-1H-pyrazol-4-yl)methyl)benzonitrile (26) (12.8 g, 56.5 mmol), pentane-2,4-dione (6.8 g, 67.9 mmol, 1.2 eq), 20 ml of HOAc and 40 ml of concentrated HCl. The mixture was stirred at 110° C. for 43 hours. It was cooled to room temperature and 300 ml of water was added. Slowly, the solution became a suspension. It was stirred at room temperature for 1 h. The precipitate was collected by vacuum filtration and the solid was washed with water. The solid was vacuum oven dried at 50° C. for 5 h.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][N:5]=[C:4]([CH2:7][CH3:8])[C:3]=1[CH2:9][C:10]1[CH:17]=[CH:16]C(C#N)=[CH:12][CH:11]=1.[CH3:18][C:19](=O)[CH2:20][C:21](=O)[CH3:22].[CH3:25][C:26]([OH:28])=[O:27].Cl>O>[CH2:7]([C:4]1[C:3]([CH2:9][C:10]2[CH:11]=[CH:12][C:25]([C:26]([OH:28])=[O:27])=[CH:16][CH:17]=2)=[C:2]2[N:1]=[C:19]([CH3:18])[CH:20]=[C:21]([CH3:22])[N:6]2[N:5]=1)[CH3:8]

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
NC1=C(C(=NN1)CC)CC1=CC=C(C#N)C=C1
Name
Quantity
6.8 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 110° C. for 43 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 ml, four-necked flask equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to room temperature
STIRRING
Type
STIRRING
Details
It was stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
the solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. for 5 h.
Duration
5 h

Outcomes

Product
Details
Reaction Time
43 h
Name
Type
Smiles
C(C)C1=NN2C(N=C(C=C2C)C)=C1CC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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